1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine (commonly referred to as Boc-protected pyrrolidine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The molecular formula of this compound is C15H21NO2, and its CAS number is 869646-92-4.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Boc Protection : The amine group in the pyrrolidine is protected using Boc anhydride in the presence of a base, such as triethylamine, to yield the final product.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, research focusing on BACE1 inhibitors, which are relevant in Alzheimer's disease treatment, has shown that modified pyrrolidines can effectively inhibit this enzyme. The introduction of various substituents on the phenyl ring has been correlated with enhanced inhibitory activity against BACE1, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Neuropharmacological Effects
Pyrrolidine derivatives have also been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Studies have demonstrated that certain pyrrolidine analogs can modulate nAChR activity, potentially offering therapeutic benefits in conditions such as depression and cognitive decline .
Study on BACE1 Inhibition
A notable study synthesized a series of pyrrolidine derivatives aimed at inhibiting BACE1. The research highlighted that specific modifications to the pyrrolidine scaffold led to increased potency against BACE1, with one derivative showing an IC50 value of 7.4 nM. This finding underscores the potential of pyrrolidine-based compounds in developing new treatments for Alzheimer's disease .
Neuropharmacological Research
Another investigation assessed the efficacy of various substituted pyrrolidines on α4β2-nicotinic acetylcholine receptors. The results indicated that certain analogs exhibited full agonist activity, significantly enhancing receptor activation compared to standard controls. This suggests a promising avenue for developing new neuropharmacological agents targeting cognitive disorders .
Data Summary Table
Compound | Biological Activity | IC50 Value (nM) | Target |
---|---|---|---|
Pyrrolidine Derivative A | BACE1 Inhibition | 7.4 | BACE1 |
Pyrrolidine Derivative B | nAChR Agonism | Not specified | α4β2-nAChR |
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-2-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)17-12-8-11-16(17,4)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKCKEBYRZVJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.